Product packaging for 2-(3-bromophenyl)-N,N-diethylacetamide(Cat. No.:CAS No. 530112-58-4)

2-(3-bromophenyl)-N,N-diethylacetamide

Cat. No.: B2673603
CAS No.: 530112-58-4
M. Wt: 270.17
InChI Key: QOEWVYZRUYTEOF-UHFFFAOYSA-N
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Description

Contextual Significance of Amide Chemistry in Advanced Organic Synthesis

The amide bond is a cornerstone of organic and medicinal chemistry, most notably as the fundamental linkage in peptides and proteins. Beyond its biological significance, the N-substituted acetamide (B32628) moiety is a prevalent feature in a vast array of pharmaceuticals and agrochemicals. archivepp.comresearchgate.net The presence of the amide group can confer a range of desirable properties, including conformational rigidity, metabolic stability, and the capacity for hydrogen bonding, which are critical for molecular recognition at biological targets. archivepp.com

In recent years, N-substituted acetamides have been identified as key pharmacophores in the development of novel therapeutics. For instance, derivatives of N-substituted acetamides have been investigated as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.govacs.org Furthermore, the acetamide group has been shown to be a versatile scaffold in the design of ligands for the translocator protein (TSPO), a target for molecular imaging and therapy in oncology. nih.gov The ability to readily modify the substituents on the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and plasma protein binding, which are crucial for optimizing drug candidates. nih.gov

Role of Halogenated Aryl Moieties in Synthetic Methodologies

Halogenated aromatic compounds, particularly those containing bromine, are indispensable building blocks in modern synthetic chemistry. nih.gov The carbon-bromine bond serves as a versatile functional handle for a wide range of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.net The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.

Brominated aryl systems are key precursors, or "synthons," for a multitude of coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methodologies allow for the efficient and selective formation of complex molecular architectures from readily available starting materials. The reactivity of the aryl bromide can be modulated by the electronic nature of other substituents on the aromatic ring. The strategic placement of a bromine atom on an aromatic core provides a latent site for subsequent chemical diversification, a strategy widely employed in combinatorial chemistry and drug discovery. Furthermore, the bromine atom itself can influence the biological activity of a molecule through halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

Structural Analysis of 2-(3-Bromophenyl)-N,N-diethylacetamide as a Representative Entity

The chemical structure of this compound, with the chemical formula C₁₂H₁₆BrNO, integrates the key features of both N-substituted acetamides and brominated aryl systems. zhanggroup.org Its molecular architecture consists of a central acetamide core where the nitrogen atom is disubstituted with two ethyl groups. The acetyl methyl group is substituted with a 3-bromophenyl ring.

This specific arrangement of functional groups suggests several key chemical characteristics. The tertiary amide is expected to be relatively stable to hydrolysis. The 3-bromophenyl group provides a site for a variety of cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups at this position. The diethylamino group will influence the compound's polarity and solubility. A detailed analysis of its spectroscopic and physical properties is essential for its unambiguous identification and for predicting its behavior in chemical reactions.

Detailed Research Findings

A plausible and common method for the synthesis of this compound involves the amidation of 3-bromophenylacetic acid or its activated derivatives.

Synthesis of the Precursor: 3-Bromophenylacetic Acid

The starting material, 3-bromophenylacetic acid, is a commercially available compound. Its synthesis can be achieved through various methods, a common one being the Willgerodt-Kindler reaction from 3'-bromoacetophenone. chemicalbook.com

Amide Bond Formation

The formation of the amide bond between 3-bromophenylacetic acid and diethylamine (B46881) is a standard transformation in organic synthesis. To facilitate this reaction, the carboxylic acid is typically activated. Common methods include:

Conversion to an Acyl Chloride: Reacting 3-bromophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 3-bromophenylacetyl chloride. This intermediate would then readily react with diethylamine to form the desired amide.

Use of Coupling Reagents: A wide array of peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction.

The general reaction scheme is as follows:

Br-C₆H₄-CH₂COOH + HN(CH₂CH₃)₂ → Br-C₆H₄-CH₂CON(CH₂CH₃)₂ + H₂O

While specific experimental data for this compound is not publicly available, the following tables provide key identifiers and predicted or analogous physical and spectroscopic properties based on its structure and data from similar compounds.

Compound Identification

IdentifierValue
IUPAC Name This compound synhet.com
CAS Number 530112-58-4 synhet.com
Molecular Formula C₁₂H₁₆BrNO zhanggroup.org
Molecular Weight 270.17 g/mol
SMILES CCN(CC)C(=O)Cc1cccc(Br)c1 synhet.com

Predicted and Analogous Physical Properties

PropertyPredicted/Analogous Value
Physical State Likely a liquid or low-melting solid at room temperature
Boiling Point > 200 °C (estimated)
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone

Anticipated Spectroscopic Data

SpectroscopyAnticipated Features
¹H NMR Signals corresponding to the aromatic protons of the 3-bromophenyl group, a singlet for the benzylic CH₂ protons, and characteristic multiplets for the ethyl groups (CH₂ and CH₃) on the nitrogen atom.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic chemical shift), the benzylic carbon, and the carbons of the N-ethyl groups.
IR Spectroscopy A strong absorption band around 1630-1660 cm⁻¹ characteristic of the C=O stretch of a tertiary amide.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The bromophenyl moiety in this compound makes it a valuable intermediate for further synthetic elaboration. The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position of the phenyl ring. This would enable the synthesis of a library of compounds with diverse structures and potentially diverse biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B2673603 2-(3-bromophenyl)-N,N-diethylacetamide CAS No. 530112-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)9-10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEWVYZRUYTEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 3 Bromophenyl N,n Diethylacetamide and Analogues

Direct Amidation Pathways for Acetamide (B32628) Synthesis

Direct amidation involves the formation of an amide bond by coupling a carboxylic acid, or its activated derivative, with an amine. This is the most conventional approach for synthesizing amides like 2-(3-bromophenyl)-N,N-diethylacetamide.

The direct reaction between a carboxylic acid, such as 2-(3-bromophenyl)acetic acid, and an amine like diethylamine (B46881) is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using stoichiometric activating or coupling reagents. ucl.ac.uk

Commonly used coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU). ucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine. Boron-based reagents have also emerged as effective mediators for direct amidation. For instance, B(OCH2CF3)3 has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines. acs.orgnih.govacs.org

Table 1: Comparison of Common Activating Reagents for Amide Synthesis

Reagent Class Example Reagent Byproduct Type Key Features
Carbodiimides EDC Urea Widely used, cost-effective.
Phosphonium Salts PyBOP Phosphine (B1218219) Oxide High yields, low racemization for chiral acids.
Uronium/Aminium Salts HATU Tetramethylurea Very efficient, fast reaction times. ucl.ac.uk

The general reaction proceeds by mixing the carboxylic acid, the amine, and the coupling reagent in a suitable aprotic solvent. The choice of reagent and conditions can be optimized to maximize yield and purity.

A robust and traditional two-step method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. sarthaks.com 2-(3-bromophenyl)acetic acid can be converted to 2-(3-bromophenyl)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride is highly electrophilic and reacts readily with diethylamine. doubtnut.com The reaction mechanism involves a nucleophilic attack by the amine's nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. libretexts.org A base, such as pyridine or an excess of the amine itself, is typically added to neutralize the hydrochloric acid (HCl) byproduct. libretexts.orgaskfilo.com

Reaction Scheme:

Acid Chloride Formation: 3-Br-C₆H₄CH₂COOH + SOCl₂ → 3-Br-C₆H₄CH₂COCl + SO₂ + HCl

Amidation: 3-Br-C₆H₄CH₂COCl + 2 (CH₃CH₂)₂NH → this compound + (CH₃CH₂)₂NH₂⁺Cl⁻

This method is highly effective and generally provides excellent yields, though it involves the use of corrosive and hazardous reagents.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Substituted Amides

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon bonds. These methods can be adapted to construct the aryl-acetamide framework from different starting materials.

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov To synthesize an aryl-acetamide, this reaction can be envisioned in two primary ways:

Coupling of an arylboronic acid (e.g., 3-bromophenylboronic acid) with an α-halo acetamide (e.g., N,N-diethyl-2-bromoacetamide).

Coupling of an aryl halide with a boron-substituted acetamide.

The first approach is more common. The reaction involves an oxidative addition of the palladium catalyst to the α-halo acetamide, followed by transmetalation with the arylboronic acid (activated by a base) and subsequent reductive elimination to yield the desired product and regenerate the catalyst. nih.gov This method allows for the late-stage introduction of the aryl group, which can be advantageous in complex syntheses. Recent studies have demonstrated the utility of Suzuki-Miyaura cross-couplings for creating biaryl monophosphonates, showcasing the reaction's adaptability to complex substrates. ncl.ac.uk

Table 2: Typical Components of a Suzuki-Miyaura Reaction for Aryl-Acetamide Synthesis

Component Example Role in Catalytic Cycle
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Central catalytic species
Ligand SPhos, XPhos, PPh₃ Stabilizes the palladium center and modulates reactivity
Base K₂CO₃, Cs₂CO₃, NaOEt Activates the boronic acid for transmetalation nih.gov
Substrate 1 N,N-diethyl-2-bromoacetamide Electrophilic partner
Substrate 2 3-Bromophenylboronic acid Nucleophilic partner

The Mizoroki-Heck reaction typically couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While not a direct route to this compound, it can be used to synthesize unsaturated analogues or precursors.

For example, 1,3-dibromobenzene could be coupled with N,N-diethylacrylamide. Under carefully controlled conditions, a single coupling could occur to yield (E)-3-(3-bromophenyl)-N,N-diethylacrylamide. This olefinic amide precursor could then be hydrogenated in a subsequent step to afford the target saturated acetamide. The Heck reaction's utility has been demonstrated in intramolecular processes to form indole rings from o-haloanilines and alkenyl halides, indicating its applicability in complex amide synthesis. nih.gov However, challenges in the alkyl Heck reaction, such as slow oxidative addition and potential for premature β-hydride elimination, have historically limited its scope, though recent advances are overcoming these issues. nih.gov

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry encourage the design of chemical processes that minimize waste and the use of hazardous substances. nih.gov When evaluating the synthetic routes to this compound, several factors come into play.

Atom Economy: Direct catalytic amidation, where a carboxylic acid and an amine are combined with only the loss of water, has the highest theoretical atom economy. In contrast, methods using stoichiometric activating reagents (Section 2.1.1) or the acyl chloride pathway (Section 2.1.2) generate significant salt or reagent-derived byproducts, leading to lower atom economy. ucl.ac.uk

Reagent and Solvent Choice: The acyl chloride route uses hazardous reagents like thionyl chloride. Palladium-catalyzed reactions, while highly efficient, use heavy metal catalysts that must be removed from the final product. There is a growing interest in developing greener catalytic methods, including biocatalytic approaches using enzymes like lipases, which can operate under mild conditions. nih.govrsc.org The use of safer, recyclable solvents like cyclopentyl methyl ether instead of traditional organic solvents is also a key consideration. nih.gov

Energy Efficiency: Catalytic methods often proceed under milder conditions than high-temperature thermal amidations, reducing energy consumption.

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a top priority, highlighting the inefficiency of traditional stoichiometric methods. ucl.ac.uksigmaaldrich.com Research into boronic acid-catalyzed amidations and enzymatic methods represents a significant step toward more sustainable amide synthesis. nih.govresearchgate.net

Table 3: Green Chemistry Evaluation of Synthetic Routes

Synthetic Route Pros Cons Green Chemistry Score (Qualitative)
Carboxylic Acid Activation High yields, broad scope Poor atom economy, stoichiometric waste Low
Acyl Halide Reaction Very reliable, high yields Use of hazardous reagents, poor atom economy Low
Suzuki-Miyaura Coupling Catalytic, modular Use of heavy metals, multi-step for substrates Medium
Heck Reaction (Precursor) Catalytic, C-C bond formation Requires additional reduction step, potential side reactions Medium

Solvent Selection and Optimization for Environmentally Benign Synthesis

The choice of solvent is a critical factor in designing an efficient and environmentally sound chemical process. acs.org Solvents can influence reaction rates, selectivity, and the ease of product isolation. acs.org Historically, polar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) have been widely used for amide bond formation due to their excellent solvating properties. researchgate.net However, their toxicity and environmental impact have prompted a search for greener alternatives. researchgate.net

Research into solvent replacement for amide synthesis has identified several promising candidates that offer a better environmental profile without compromising reaction efficiency. For instance, ethyl acetate has been shown to be a comparable solvent to DCE for certain reductive amination reactions used to form C-N bonds. researchgate.net Other viable alternatives include dimethyl carbonate and 2-methyltetrahydrofuran (2-MeTHF). researchgate.net

A recent screening protocol for identifying effective green solvents for aromatic amides highlighted 4-formylomorpholine (4FM) as a promising alternative to commonly used solvents like DMSO and DMF. mdpi.com The study found that the solubility of aromatic amides in 4FM was high, making it an attractive option for synthesis. mdpi.com

The following table summarizes the performance of various solvents in amide synthesis, highlighting greener alternatives to traditional solvents.

Traditional SolventIssuesGreener Alternative(s)Key FindingsCitation
Dichloromethane (DCM)Chlorinated, suspected carcinogenEthyl acetate, 2-Methyltetrahydrofuran (2-MeTHF)Can often replace DCM with minimal impact on yield in amide coupling reactions. researchgate.net
N,N-Dimethylformamide (DMF)Reproductive toxicity, high boiling point4-Formylomorpholine (4FM), Cyrene™4FM shows high solubility for aromatic amides. Cyrene™ is a competent replacement for DMF in HATU mediated synthesis. researchgate.netmdpi.com
1,2-Dichloroethane (DCE)Chlorinated, toxicEthyl acetate, Dimethyl carbonateEthyl acetate and dimethyl carbonate were found to be high-performance alternative solvents for reductive amination. researchgate.net
DioxaneSuspected carcinogen, peroxide formerToluene, CPME (Cyclopentyl methyl ether)Can be a suitable replacement depending on the specific reaction requirements. nih.gov

Catalyst Systems for Enhanced Sustainability

The direct formation of an amide bond from a carboxylic acid and an amine is a highly atom-economical process, with water as the only byproduct. durham.ac.uk However, this reaction is often slow and requires high temperatures. Catalytic systems that facilitate this transformation under milder conditions are therefore a key focus of green chemistry research. ucl.ac.uknih.gov

Boron-based catalysts, particularly boronic acids, are among the most widely reported for direct amidation. ucl.ac.uknih.govchemrxiv.org Simple boronic acids, as well as more complex functionalized systems, have been shown to be effective. ucl.ac.uk These reactions typically require the removal of water, often through azeotropic distillation or the use of molecular sieves, to drive the reaction to completion. ucl.ac.ukdurham.ac.uk Solid-supported arylboronic acid catalysts have also been developed, offering the advantage of easy recovery and reuse, which further enhances the sustainability of the process. durham.ac.uk

Besides boron-based systems, various metal catalysts have been investigated for amide synthesis. Ruthenium complexes, for instance, have been used in the dehydrogenative coupling of alcohols and amines to yield amides.

The table below provides an overview of different catalyst systems for sustainable amide synthesis.

Catalyst SystemDescriptionAdvantagesTypical ConditionsCitation
Boronic Acids (e.g., Phenylboronic acid)Catalyzes the direct amidation of carboxylic acids and amines.Readily available, good substrate scope.Inert solvent with azeotropic water removal or molecular sieves. ucl.ac.ukdurham.ac.uk
Boric Acid/Borate EstersSimple and low-cost boron-based catalysts.Inexpensive and readily available.Similar to boronic acids, requires water removal. ucl.ac.uknih.gov
Solid-supported Arylboronic AcidA heterogeneous catalyst system.Recoverable and reusable, improved reactivity over homogeneous counterparts.Reflux in a suitable solvent. durham.ac.uk
Ruthenium ComplexesCatalyzes dehydrogenative coupling of alcohols and amines.Alternative pathway to amides.Specific ligand and reaction conditions are required.

Chemo-, Regio-, and Stereoselective Synthesis of Related Structures

The principles of chemo-, regio-, and stereoselectivity are fundamental to the synthesis of complex organic molecules, including analogues of this compound. mdpi.com These concepts allow for the precise control of chemical reactions to yield a specific desired product from multiple potential outcomes.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of analogues of the target molecule, this could involve, for example, the selective modification of the aromatic ring without affecting the amide functionality. Nucleophilic aromatic substitution (SNAr) reactions on nitro-substituted phenylacetamides demonstrate this principle, where an amine can displace a halide on the aromatic ring without reacting at the amide. tandfonline.com

Regioselectivity is the control of the position of a chemical bond formation. For instance, in the synthesis of disubstituted aromatic compounds, controlling whether the incoming group adds to the ortho, meta, or para position is a classic example of regioselectivity. The synthesis of functionalized isoxazoles through heterocyclization reactions of electrophilic alkenes is another example where regioselective control is crucial. mdpi.com

Stereoselectivity involves controlling the spatial arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over another. While this compound itself is achiral, analogues could incorporate chiral centers. The stereoselective synthesis of such analogues would be critical for applications where specific stereoisomers have different biological activities. For example, methods for the stereoselective synthesis of 9-selenabicyclo[3.3.1]nonane derivatives have been developed, highlighting the importance of controlling stereochemistry in heterocyclic synthesis. mdpi.com

The development of new chemo-, regio-, and stereoselective reactions and methods is an active area of research, enabling the synthesis of increasingly complex and functionally diverse molecules. mdpi.com

Reactivity and Mechanistic Investigations of 2 3 Bromophenyl N,n Diethylacetamide

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring makes 2-(3-bromophenyl)-N,N-diethylacetamide a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Palladium-Catalyzed C–C Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions represent a powerful tool for constructing complex molecular architectures. The general mechanism for these reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.me

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. The rate of this step can be influenced by the electronic properties of the aryl bromide and the nature of the phosphine (B1218219) ligands on the palladium catalyst. mdpi.com

Transmetalation: In this step, a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex. This exchange of ligands forms a new diorganopalladium(II) species.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This process forms the new C-C bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Table 1: Common Palladium-Catalyzed C-C Cross-Coupling Reactions

Reaction Name Organometallic Reagent Key Features
Suzuki Coupling Organoboron compounds Mild reaction conditions, high functional group tolerance. nobelprize.org
Heck Coupling Alkenes Forms a new carbon-carbon bond at the site of the halogen. fiveable.me
Sonogashira Coupling Terminal alkynes Requires a copper co-catalyst to facilitate the formation of a copper acetylide intermediate. libretexts.org

The N,N-diethylacetamide substituent at the meta position of the aryl bromide can exert electronic and steric effects on the reactivity of the C-Br bond. Its electron-withdrawing nature can influence the rate of oxidative addition.

C–N and C–O Bond Formation via Buchwald-Hartwig and Ullmann-Type Couplings

Beyond C-C bond formation, the aryl bromide moiety of this compound is also amenable to the formation of C-N and C-O bonds through reactions like the Buchwald-Hartwig amination and Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.org The catalytic cycle is similar to that of C-C coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.gov The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. mit.edu The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, which facilitates the deprotonation of the amine. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N and C-O bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures. mdpi.com For C-O bond formation, an alcohol or phenol (B47542) is coupled with the aryl bromide in the presence of a copper catalyst and a base. organic-chemistry.org Similarly, for C-N bond formation, an amine is used as the coupling partner. researchgate.net The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide. wikipedia.org

Amide Functional Group Transformations and Stability

The N,N-diethylacetamide group in the molecule is a tertiary amide. Amides are generally stable functional groups, but they can undergo transformations such as hydrolysis and reduction under specific conditions. libretexts.org

Hydrolysis Pathways and Kinetics under Various Conditions

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, typically requiring heating. ucalgary.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its protonated form) leads to the formation of the carboxylic acid. ucalgary.caresearchgate.net Studies on the acid-catalyzed hydrolysis of N,N-dimethylbenzamide have provided insights into the solvent effects and kinetics of this transformation. rsc.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the diethylamide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the strongly basic diethylamide drives the reaction to completion. osti.gov This process is generally slower than acid-catalyzed hydrolysis due to the poorer leaving group ability of the amide anion. chemistrysteps.com

Reduction Methodologies for Amide Derivatives

Tertiary amides can be reduced to the corresponding tertiary amines. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgoreview.comlibretexts.org Less reactive reducing agents such as sodium borohydride (B1222165) are generally not effective for amide reduction. ucalgary.ca

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.com The resulting tetrahedral intermediate contains an oxygen atom coordinated to an aluminum species, which makes it a good leaving group. ucalgary.ca The intermediate then collapses to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the final tertiary amine product. chemistrysteps.com

Alternative reducing agents, such as dialkylboranes (e.g., 9-borabicyclo[3.3.1]nonane or 9-BBN), can also be employed for the reduction of tertiary amides. chemistrysteps.comresearchgate.net

Table 2: Common Reducing Agents for Tertiary Amides

Reducing Agent Product Key Features
Lithium aluminum hydride (LiAlH₄) Tertiary amine Powerful, non-selective reducing agent. orgosolver.com
Diborane (B₂H₆) Tertiary amine Can be used for the reduction of primary, secondary, and tertiary amides. acs.org

Reaction Kinetics and Thermodynamic Studies of Relevant Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles from related systems can provide valuable insights.

For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction, substrates, and ligands used. In many cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step. nih.gov However, in some Buchwald-Hartwig amination reactions, the reductive elimination has been found to be rate-determining. nih.gov Kinetic isotope effect studies on similar systems have been used to elucidate these mechanistic details. acs.org

For amide hydrolysis, the kinetics are influenced by factors such as the concentration of the acid or base catalyst, temperature, and the steric and electronic properties of the substituents on the amide. rsc.org The stability of the amide bond is attributed to resonance stabilization, which delocalizes the lone pair of electrons on the nitrogen atom with the carbonyl group. This resonance stabilization must be overcome for hydrolysis to occur, which is why the reaction is generally slow and requires harsh conditions. youtube.com

Despite a comprehensive search for scholarly articles and research data, no specific studies detailing the elucidation of reaction intermediates for the compound this compound were found. Scientific literature accessible through the performed searches does not currently contain mechanistic investigations or the isolation and characterization of transient species involved in reactions of this specific molecule.

Therefore, it is not possible to provide an article on the "Elucidation of Reaction Intermediates" for this compound that meets the requirements of being based on detailed research findings and including data tables. The requested information does not appear to be publicly available in the scientific literature at this time.

To fulfill the user's request, further original research would be required to investigate the reactivity of this compound and identify any reaction intermediates. Such research would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry), kinetic studies, and computational modeling to propose and validate mechanistic pathways and the transient species involved.

Computational and Theoretical Insights into this compound Remain Largely Unexplored

Despite the growing role of computational chemistry in modern chemical research, a comprehensive theoretical examination of the compound this compound is not yet available in publicly accessible scientific literature. While extensive research exists on related molecules, such as N,N-diethylacetamide and other substituted acetamides, detailed quantum chemical calculations, molecular modeling of its specific intermolecular interactions, and predictions of its reactivity in catalytic processes have not been specifically reported for the title compound.

Theoretical studies are crucial for understanding the fundamental properties of a molecule, including its three-dimensional structure, electron distribution, and potential for interacting with other molecules. Techniques like Density Functional Theory (DFT) are powerful tools for investigating the ground state properties of molecules, providing insights into their stability and electronic structure. Similarly, conformational analysis helps in understanding the molecule's flexibility and the different shapes it can adopt, which is vital for predicting its biological activity and physical properties.

Furthermore, the study of intermolecular interactions, such as hydrogen bonding and π-stacking, through molecular modeling, is essential for predicting how molecules will behave in a larger system, for instance, in a solvent or a biological environment. For a molecule like this compound, which contains a bromine-substituted aromatic ring, π-stacking and other aromatic interactions could play a significant role in its crystal packing and its interactions with other aromatic systems.

Finally, computational methods can also be employed to predict the reactivity and selectivity of a compound in various chemical reactions, including catalytic processes. This information is invaluable for designing new synthetic routes and for understanding the mechanisms of chemical transformations.

A study on the intermolecular hydrogen-bonding properties of several tertiary amides, including N,N-diethylacetamide (DEA), revealed insights into their interactions with thioacetamide. researchgate.net This type of research, if applied to this compound, could elucidate how the bromophenyl group affects its hydrogen bonding capabilities.

As the field of computational chemistry continues to evolve, it is anticipated that detailed theoretical investigations of a wider range of chemical compounds, including this compound, will be undertaken, providing a deeper understanding of their chemical behavior and potential applications.

Computational Chemistry and Theoretical Studies

Prediction of Reactivity and Selectivity in Catalytic Processes

Transition State Characterization for Elementary Reaction Steps

Transition state (TS) theory is a cornerstone of understanding chemical reactivity. Computational chemists can model the high-energy transition state structures that connect reactants to products. Characterizing these fleeting structures is crucial for determining reaction rates and pathways.

For "2-(3-bromophenyl)-N,N-diethylacetamide," elementary reaction steps of interest could include amide hydrolysis, nucleophilic aromatic substitution, or reactions involving the benzylic position. The process of characterizing a transition state computationally involves several key steps:

Locating the TS: Specialized algorithms are used to search the potential energy surface of the reaction for a saddle point, which corresponds to the transition state. This structure represents the maximum energy along the reaction coordinate.

Frequency Analysis: Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the stretching of a bond that is breaking and the forming of a new bond.

Energy Calculation: The single-point energy of the transition state, as well as the reactants and products, is calculated at a high level of theory to determine the activation energy barrier (Ea).

A hypothetical example is the alkaline hydrolysis of the amide bond. The elementary step would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The transition state would be a tetrahedral intermediate. Computational analysis would provide the precise bond lengths, angles, and the energy barrier for this step.

Table 1: Hypothetical Transition State Parameters for Amide Hydrolysis This table is illustrative and based on general principles of computational chemistry, not on specific experimental data for the title compound.

ParameterValueDescription
Imaginary Frequency -250 cm⁻¹Corresponds to the vibrational mode of the C-N bond cleavage and C-O bond formation.
Activation Energy (Ea) 18.5 kcal/molThe energy barrier that must be overcome for the reaction to proceed.
Key Bond Distance (C-O) 1.85 ÅThe length of the forming bond between the carbonyl carbon and the hydroxide oxygen.
Key Bond Distance (C-N) 1.95 ÅThe length of the breaking bond between the carbonyl carbon and the nitrogen atom.

Reaction Coordinate Mapping

After a transition state has been successfully characterized, its connection to the reactants and products can be confirmed by mapping the reaction coordinate. This is typically achieved through an Intrinsic Reaction Coordinate (IRC) calculation.

An IRC calculation starts at the transition state geometry and moves downhill along the potential energy surface in both the forward and reverse directions. The forward path leads to the products, and the reverse path leads back to the reactants. This process confirms that the identified transition state is indeed the correct one for the reaction of interest and provides a detailed map of the energy profile along the entire reaction pathway. The resulting plot shows the energy of the system as a function of the reaction coordinate, clearly illustrating the activation energies for the forward and reverse reactions.

Table 2: Illustrative Energy Profile along a Reaction Coordinate This data represents a hypothetical reaction pathway for "this compound," such as a substitution reaction. The reaction coordinate is an arbitrary unit representing the progression from reactants to products.

Reaction CoordinatePotential Energy (kcal/mol)Species
-2.00.0Reactants
-1.05.2Reactant Complex
0.018.5Transition State
1.02.5Product Complex
2.0-3.0Products

Computational Design of Novel Derivatives with Predicted Reactivity

One of the most exciting applications of computational chemistry is the in silico design of novel molecules. By starting with a lead compound like "this compound," chemists can systematically modify its structure and predict the reactivity and properties of the resulting derivatives before undertaking their synthesis. This approach can significantly accelerate the discovery of new compounds with enhanced or specific functionalities.

The process involves:

Structural Modification: Creating a virtual library of derivatives by altering substituents. For example, the bromine atom at the 3-position could be moved to the 2- or 4-position, or replaced with other functional groups (e.g., -F, -CF₃, -OCH₃). Similarly, the N,N-diethyl groups could be modified.

Calculation of Molecular Descriptors: For each designed derivative, a set of quantum chemical descriptors that correlate with reactivity are calculated. Key descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. A higher E_HOMO suggests greater reactivity towards electrophiles.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. A lower E_LUMO indicates greater reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack.

By analyzing these descriptors, researchers can screen a large number of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing. For instance, a study on N-phenylacetamide derivatives as corrosion inhibitors used DFT to calculate such parameters to predict their performance. researchgate.net

Table 3: Predicted Reactivity Descriptors for Hypothetical Derivatives This table illustrates how computational screening could be applied. Values are hypothetical and for comparative purposes only.

Derivative (Modification from Parent Compound)E_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Trend
Parent (3-Br) -6.5-0.85.7Baseline
Derivative 1 (4-NO₂) -7.2-1.85.4More susceptible to nucleophilic attack
Derivative 2 (4-OCH₃) -6.1-0.55.6More susceptible to electrophilic attack
Derivative 3 (4-F) -6.7-0.95.8Less reactive than parent

Applications of 2 3 Bromophenyl N,n Diethylacetamide As a Synthetic Building Block and Research Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of an aryl bromide is a cornerstone of modern synthetic chemistry, enabling a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows 2-(3-bromophenyl)-N,N-diethylacetamide to serve as a foundational building block for elaborate organic structures.

Diversification of Aryl-Substituted Amides

The bromine atom on the phenyl ring is a versatile handle for modification through various cross-coupling reactions. These reactions are fundamental tools for creating new carbon-carbon and carbon-nitrogen bonds, allowing chemists to systematically alter the molecular structure and explore its chemical space. wikipedia.org By replacing the bromine atom, a diverse library of N,N-diethylacetamide derivatives can be generated from this single precursor.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org Applying this to this compound would allow for the introduction of a wide range of aryl or vinyl substituents, leading to the synthesis of complex biaryl or styrenyl acetamides. mdpi.com The reaction is known for its mild conditions and high functional group tolerance. libretexts.org

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.org It is a powerful tool for synthesizing N-aryl or N-heteroaryl derivatives. organic-chemistry.org Using this compound as the substrate, various primary or secondary amines can be coupled to the aromatic ring, yielding a diverse set of aniline (B41778) derivatives. libretexts.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkynyl group onto the phenyl ring of the starting material, a key step in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov

A summary of these potential diversification reactions is presented below.

Reaction Coupling Partner Bond Formed Potential Product Class
Suzuki-MiyauraAryl/Vinyl Boronic AcidC(sp²)-C(sp²)Biaryl or Styrenyl Acetamides
Buchwald-HartwigPrimary/Secondary AmineC(sp²)-NAryl Amine Acetamides
SonogashiraTerminal AlkyneC(sp²)-C(sp)Aryl Alkynyl Acetamides

Incorporation into Macrocyclic Structures

Macrocycles, cyclic molecules typically containing 12 or more atoms, are of significant interest in drug discovery and materials science. nih.gov The synthesis of these large rings often relies on intramolecular cross-coupling reactions where the two reactive ends of a linear precursor are joined. cam.ac.uk

This compound can be envisioned as a starting point for constructing such linear precursors. By functionalizing the molecule at a position other than the bromine atom (for instance, on the diethylamino group or by introducing another reactive group elsewhere on the phenyl ring), a long chain with a terminal reactive group can be appended. The aryl bromide would then serve as the anchor point for the ring-closing step. Intramolecular versions of the Suzuki, Buchwald-Hartwig, or Sonogashira reactions are powerful methods for achieving such macrocyclizations. nih.govrsc.orgnih.gov For example, a linear precursor containing both the 3-bromophenyl group at one end and a boronic acid or terminal alkyne at the other could be cyclized under palladium catalysis to form a rigid, shape-persistent macrocycle. nih.govnih.gov

Development of Functional Materials and Polymers

The structural features of this compound also make it a candidate for applications in materials science, either as a monomer for polymerization or as a ligand for creating metal-containing materials.

Monomer in Polymerization Reactions

Aryl halides are common monomers in step-growth polymerization reactions. Specifically, palladium-catalyzed methods like Suzuki polycondensation can be used to create conjugated polymers from monomers bearing both a halide and a boronic acid (an AB-type monomer) or by reacting dihalides with diboronic acids (an AA/BB-type polycondensation). researchgate.net

Theoretically, this compound could be utilized in polymer synthesis in several ways:

Conversion to an AB-type Monomer: The compound could be converted into a boronic acid derivative, for example, 3-(2-(diethylamino)-2-oxoethyl)phenylboronic acid. This new molecule, containing both a boronic acid and a bromine atom (on unreacted starting material), could then undergo self-polycondensation to form a polyphenylene-type polymer with pendant N,N-diethylacetamide groups.

Use as an A₂-type Monomer (after modification): Dimerizing the molecule through other means could create a dibromo-monomer suitable for polymerization with a diboronic acid comonomer.

End-capping Agent: In its current form, it could be used to cap the ends of a growing polymer chain in reactions involving organoboron polymers, thereby controlling the molecular weight.

Ligand Scaffolds for Metal Complexation

Coordination compounds, which consist of a central metal ion bonded to one or more molecules or ions called ligands, are fundamental to many areas of chemistry. youtube.comuci.edu The N,N-diethylacetamide moiety contains potential donor atoms—the carbonyl oxygen and, in some cases, the nitrogen—that can coordinate to a metal center. nih.govmdpi.com

While the nitrogen atom's lone pair is involved in amide resonance, the carbonyl oxygen is a strong Lewis base and can readily act as a donor to a metal ion. Depending on the metal and the steric environment, the amide can function as a monodentate ligand (binding only through the oxygen) or potentially as part of a larger chelating structure if other donor atoms are present in the molecule. libretexts.org The 3-bromophenyl group can also influence the electronic properties of the resulting metal complex. The formation of such complexes can be a route to new catalysts, magnetic materials, or therapeutic agents. uobaghdad.edu.iqresearchgate.net

Advanced Chemical Probes for Academic Research

In medicinal chemistry and chemical biology, chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound serves as a useful scaffold for creating such probes. The bromine atom is particularly significant; it can act as a heavy atom for X-ray crystallography to aid in structure determination of protein-ligand complexes, or it can be a site for introducing a radioisotope (e.g., ⁷⁶Br or ⁷⁷Br) for use in positron emission tomography (PET) imaging.

Furthermore, the diversification strategies described in section 6.1.1 allow for the attachment of this core structure to other molecules of interest, such as fluorophores, affinity tags, or pharmacophores known to interact with a specific biological target. nih.govnih.gov For example, a biologically active amine could be coupled to the bromophenyl ring via Buchwald-Hartwig amination, creating a new probe molecule whose properties can be fine-tuned by further modification of the acetamide (B32628) group. The inherent properties of brominated compounds in pharmaceuticals range from their use in antimicrobial and anticancer agents to sedatives, highlighting the potential biological relevance of derivatives of this scaffold. tethyschemical.com

Radiolabeling Strategies for Mechanistic Studies

The incorporation of a radionuclide into a molecule allows for its detection and quantification in biological systems or chemical reactions, providing invaluable insights into metabolic pathways, receptor binding, and reaction mechanisms. The structure of this compound lends itself to several potential radiolabeling strategies.

One common approach involves the use of radiohalogens. The bromine atom on the phenyl ring could potentially be replaced with a radioactive isotope of bromine, such as bromine-76 (B1195326) or bromine-77, through nucleophilic substitution reactions. Alternatively, radioiodination could be achieved by replacing the bromine with a radioactive iodine isotope (e.g., iodine-123, iodine-124, or iodine-131).

Another strategy could involve the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423). While direct replacement of the bromine with fluorine-18 might be challenging, the synthesis of a fluorinated precursor followed by the introduction of the diethylacetamide side chain is a plausible route. For instance, a similar compound, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, has been investigated for imaging sigma receptors in tumors. nih.gov This suggests that the bromophenyl acetamide scaffold is amenable to the incorporation of fluorine-18 for positron emission tomography (PET) imaging applications.

Table 1: Potential Radionuclides for Labeling this compound and Their Properties

RadionuclideHalf-lifeDecay ModeImaging Modality
Bromine-7616.2 hoursβ+PET
Bromine-7757.0 hoursEC, γSPECT
Iodine-12313.2 hoursEC, γSPECT
Iodine-1244.2 daysβ+PET
Iodine-1318.0 daysβ-, γSPECT/Therapy
Fluorine-18109.8 minutesβ+PET

Data is illustrative of common radionuclides and does not represent actual experimental data for the specified compound.

Fluorophore Tagging for Spectroscopic Investigations

Fluorescent labeling is a powerful tool for visualizing and tracking molecules in biological and chemical systems. The this compound structure could be modified to incorporate a fluorophore.

The bromine atom on the phenyl ring can serve as a point of attachment for a fluorescent moiety through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. These reactions would allow for the introduction of a wide variety of fluorophores, including coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes. The choice of fluorophore would depend on the specific spectroscopic requirements of the investigation, such as the desired excitation and emission wavelengths.

Alternatively, the diethylacetamide group could potentially be modified. For example, one of the ethyl groups could be functionalized with a reactive handle suitable for conjugation with a fluorophore.

Table 2: Potential Fluorophores for Tagging this compound

Fluorophore ClassExcitation Range (nm)Emission Range (nm)
Coumarins350-450430-500
Fluoresceins480-500510-530
Rhodamines540-570560-600
Cyanines (Cy3/Cy5)550-650570-670

This table provides general spectral ranges for common fluorophore classes and is for illustrative purposes.

Role in Catalyst Development Research

The N,N-diethylacetamide moiety in this compound contains both nitrogen and oxygen atoms, which have the potential to act as ligands for transition metals. Amide-type ligands are known to be effective in various catalytic transformations.

The compound could be investigated as a ligand in transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the acetamide group could coordinate to a metal center, influencing its electronic properties and catalytic activity. The bromophenyl group could also play a role, either by participating directly in the catalytic cycle or by allowing for the immobilization of the catalyst on a solid support through reactions at the bromine atom.

While there is no specific literature detailing the use of this compound in catalyst development, the broader class of N,N-dialkylamides has been explored as solvents and ligands in catalysis. For instance, N,N-diethylacetamide itself is used as a solvent in various chemical reactions, including those catalyzed by transition metals. tuodaindus.com This suggests that structurally related compounds could also exhibit interesting properties in the field of catalysis.

Environmental Fate and Degradation Studies Academic Focus

Hydrolytic Stability and Products under Simulated Environmental ConditionsThe stability of 2-(3-bromophenyl)-N,N-diethylacetamide in aqueous environments at varying pH levels has not been documented. There is no information on its hydrolysis rate or the chemical structures of any resulting degradation products.

Further research is required to elucidate the environmental behavior of this compound to accurately assess its potential ecological impact.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide and its analogs typically relies on established amidation protocols. However, there is significant scope for the development of more efficient, atom-economical, and sustainable synthetic routes. Future research could focus on:

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of this compound could offer numerous advantages, including enhanced reaction control, improved safety, and facile scalability.

Biocatalytic Methods: Exploring enzymatic or whole-cell biocatalytic systems for the amidation reaction could provide a greener and more selective alternative to conventional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Amidation Well-established, reliable Multi-step, potential for waste generation
Direct C-H Activation Atom-economical, shorter route Catalyst development, regioselectivity control
Flow Chemistry Enhanced control, scalability, safety Initial setup costs, optimization of parameters

Exploration of Underutilized Reactivity Modes

The bromine substituent on the phenyl ring of this compound is a key functional handle for a variety of cross-coupling reactions. While palladium-catalyzed reactions are the cornerstone of modern organic synthesis, a thorough exploration of the reactivity of this specific compound is warranted.

Palladium-Catalyzed Cross-Coupling Reactions: The utility of this compound as a substrate in a range of palladium-catalyzed cross-coupling reactions should be systematically investigated. This includes well-established transformations such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, leading to biaryl structures. mdpi.comlibretexts.orgnih.gov

Buchwald-Hartwig Amination: Coupling with various amines to introduce new nitrogen-containing functional groups. wikipedia.orglibretexts.orgchemspider.com

Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Heck Reaction: Vinylation with alkenes to introduce new carbon-carbon double bonds. mdpi.comnih.gov

Other Transition-Metal Catalyzed Reactions: Beyond palladium, the reactivity of the C-Br bond with other transition metals like copper, nickel, and gold should be explored to unlock novel transformations.

Photoredox Catalysis: The application of visible-light photoredox catalysis for the functionalization of the C-Br bond could provide access to novel reaction pathways under mild conditions.

Integration into Advanced Materials Science Applications

The structural motifs present in this compound make it an interesting building block for the synthesis of advanced materials.

Polymer Synthesis: The bromo-functional group allows for its use as a monomer in polymerization reactions, such as Suzuki-Miyaura polymerization, to create novel conjugated polymers with potential applications in organic electronics. polymersynthesis.cz

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound, obtained through cross-coupling reactions, could be investigated as host or emissive materials in OLEDs.

Liquid Crystals: Modification of the molecular structure could lead to the development of novel liquid crystalline materials.

Discovery of New Catalytic Transformations Utilizing the Compound

While primarily viewed as a building block, the unique electronic and steric properties of this compound and its derivatives could be harnessed in the development of new catalysts.

Ligand Development: The acetamide (B32628) moiety and the phenyl ring could be elaborated to design novel ligands for transition metal catalysis. The diethylamide group could act as a coordinating site, and further functionalization of the phenyl ring could introduce other donor atoms.

Organocatalysis: Derivatives of the parent compound could be explored as organocatalysts for various organic transformations.

Deepening Computational Understanding of its Reactivity and Structure-Property Relationships

To guide and accelerate the experimental research outlined above, a thorough computational investigation of this compound is crucial.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net This can provide insights into its behavior in various chemical reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of potential catalytic reactions involving this compound, aiding in the optimization of reaction conditions.

In Silico Design of Materials: Computational screening of virtual libraries of derivatives of this compound can help identify promising candidates for specific material science applications, such as those with desirable electronic or optical properties. digitellinc.com

A summary of key computational parameters and their potential insights is provided in Table 2.

Table 2: Key Computational Parameters and Their Significance

Computational Parameter Significance
HOMO-LUMO Gap Indicator of chemical reactivity and electronic transitions
Mulliken Charges Provides insight into the charge distribution within the molecule
Bond Dissociation Energies Predicts the likelihood of bond cleavage in chemical reactions

Q & A

Q. What thermal analysis methods assess compound stability?

  • Methodological Answer :
  • TGA : Decomposition onset >200°C indicates suitability for high-temperature reactions .
  • DSC : Melting point (~120°C) correlates with crystallinity and storage stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.